molecular formula C15H13ClN4O3 B11196492 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B11196492
M. Wt: 332.74 g/mol
InChI Key: DFTGIHVXUATLKX-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a heterocyclic compound that features both oxadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the formation of the oxadiazole and oxazole rings followed by their coupling. One common method involves the reaction of 4-chlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The oxazole ring can be synthesized via cyclization of an appropriate precursor such as an α-haloketone with a nitrile. The final step involves coupling these two heterocyclic systems under suitable conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and target .

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C15H13ClN4O3/c1-9-8-12(19-22-9)17-13(21)6-7-14-18-15(20-23-14)10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,19,21)

InChI Key

DFTGIHVXUATLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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